molecular formula C29H27FN2O2 B141227 5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide CAS No. 110862-46-9

5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide

Cat. No. B141227
M. Wt: 454.5 g/mol
InChI Key: VHFAMHWIQKTZMV-UHFFFAOYSA-N
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Description

The compound "5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide" is a structurally complex molecule that appears to be related to the field of medicinal chemistry and organic synthesis. It is closely related to intermediates used in the synthesis of pharmaceuticals, such as atorvastatin, which is an HMG-CoA reductase inhibitor used to lower cholesterol .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, an efficient synthesis route for a key intermediate structurally similar to the compound has been described using 1,3-dipolar cycloaddition of mesoionic munchnone with N1,3-diphenyl-2-propynamide, followed by N

Scientific Research Applications

Synthesis and Characterization

  • Synthesis for HMG-CoA Reductase Inhibition : This compound plays a crucial role in the synthesis of atorvastatin, a lipid-regulating agent that inhibits HMG-CoA reductase (Woo et al., 1999).
  • Synthetic Methodology Development : The compound serves as a key intermediate in the efficient synthesis of atorvastatin (Pandey & Rao, 2004).

Molecular Structure and Derivatives

  • Structural Confirmation via NMR : Studies have been conducted to confirm the structure of similar compounds using nuclear magnetic resonance techniques (Zhou et al., 2021).
  • Exploration of Chemical Derivatives : Research has been focused on creating and characterizing chemical derivatives for various potential applications, including antitumor and antimicrobial activities (McLaughlin et al., 2016).

Pharmacological Applications

  • Antitumor and Antimicrobial Activities : Studies on derivatives of this compound have shown potential in inhibiting the proliferation of cancer cell lines and exhibiting antimicrobial properties (Liu et al., 2016).
  • Cholesterol Biosynthesis Inhibition : Derivatives of this compound have been evaluated for their ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis (Procopiou et al., 1993).

Miscellaneous Applications

  • Nuclear Magnetic Resonance Studies : The compound and its derivatives have been subjects in nuclear magnetic resonance studies to understand chemical properties and interactions (Hirohashi et al., 1976).
  • Development of Novel Aromatic Polyamides : Research includes the synthesis of new aromatic polyamides using derivatives of this compound, exploring their properties and potential applications (Hsiao & Yu, 1996).

properties

IUPAC Name

5-(4-fluorophenyl)-1-(3-oxopropyl)-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27FN2O2/c1-20(2)27-26(29(34)31-24-12-7-4-8-13-24)25(21-10-5-3-6-11-21)28(32(27)18-9-19-33)22-14-16-23(30)17-15-22/h3-8,10-17,19-20H,9,18H2,1-2H3,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFAMHWIQKTZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC=O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461812
Record name 5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide

CAS RN

110862-46-9
Record name 5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a nitrogen purged flask fitted with an overhead stirrer, a thermometer, and a condenser is added 20 kg (37.8 mol) of 1-(3,3-diethoxypropyl)-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl- 1 H-pyrrole-3-carboxamide along with 200 L of acetone. The solution is stirred and 100 L of 2N hydrochloric acid solution is added. The mixture is heated to reflux for four hours then cooled to 50° C.±5° C., seeded, and cooled to 0° C.±5° C. The produce is collected by filtration, washed with 100 L 2-propanol-water (1:1) and dried in vacuo at 50° C. for 64 hours to yield 16.2 kg of 5-(4-fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1 H-pyrrole-3-carboxamide as an off-white solid.
Name
1-(3,3-diethoxypropyl)-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl- 1 H-pyrrole-3-carboxamide
Quantity
20 kg
Type
reactant
Reaction Step One
Quantity
200 L
Type
solvent
Reaction Step One
Quantity
100 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide
Reactant of Route 2
5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide
Reactant of Route 3
5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide
Reactant of Route 4
5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide
Reactant of Route 5
5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide
Reactant of Route 6
5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide

Citations

For This Compound
1
Citations
L Hu, F **ong, X Chen, W Chen, Q He, F Chen - Tetrahedron: Asymmetry, 2013 - Elsevier
A short and cyanide-free enantioselective synthesis of atorvastatin calcium has been achieved starting from a commercially available highly substituted 1,4-diketone in an overall yield …
Number of citations: 20 www.sciencedirect.com

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